molecular formula C10H15N3 B076286 4-Phenylpiperazin-1-amine CAS No. 14340-32-0

4-Phenylpiperazin-1-amine

Cat. No. B076286
CAS RN: 14340-32-0
M. Wt: 177.25 g/mol
InChI Key: DAURIJZNKHAJSE-UHFFFAOYSA-N
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Description

4-Phenylpiperazin-1-amine is a chemical compound that has attracted significant interest in various fields of medicinal chemistry and organic synthesis. Its unique structural framework makes it a valuable moiety in the design and development of new pharmacologically active compounds and catalytic agents.

Synthesis Analysis

The synthesis of this compound derivatives often involves reductive amination processes, where different substituted aromatic aldehydes are reacted using sodium cyanoborohydride in methanol. Such synthetic routes yield compounds with significant antimicrobial activity, demonstrating the versatility of this compound as a scaffold for further medicinal chemistry exploration (Mandala et al., 2013). Additionally, the preparation of organic crystals through complexation with fumaric acid showcases the compound's potential in crystal engineering and drug design (Jemai et al., 2023).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively analyzed through various spectroscopic techniques. Studies involving single crystal X-ray analysis, prediction, and quantum chemical calculations provide deep insights into the electronic and spatial arrangement of atoms within the molecules. Such structural elucidation is crucial for understanding the compound's reactivity and interaction with biological targets (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including N-alkylation and cycloalkylation, facilitated by catalysts such as ruthenium-complexes. These reactions are pivotal for the synthesis of bioactive arylpiperazines and demonstrate the compound's utility in organic synthesis (Abbenhuis et al., 1998).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and the presence of substituents. Studies focusing on the synthesis and characterization of these compounds highlight the importance of physical properties in determining their suitability for various applications (Koroleva et al., 2012).

Chemical Properties Analysis

The chemical behavior of this compound derivatives, including their reactivity in organic synthesis and potential as intermediates for pharmacologically active compounds, is a subject of ongoing research. Electrophilic substitution reactions, coupling reactions, and the formation of complex structures through non-covalent interactions are some of the key chemical properties explored in recent studies (Nematollahi & Amani, 2011).

Scientific Research Applications

  • Catalysis : The compound is used as a catalyst in chemical reactions. For example, a polystyrene-supported N-phenylpiperazine–Cu(II) complex was found to be an efficient catalyst for KA2-coupling reactions under solvent-free conditions (Perumgani et al., 2016).

  • Pharmaceutical Applications : It serves as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream (Fein et al., 2017).

  • Anticancer Activity : Derivatives of 4-Phenylpiperazin-1-amine show potential in anticancer therapy. Mannich bases derived from it have been tested for anticancer activities against prostate cancer cell lines (Demirci & Demirbas, 2019).

  • Synthesis of Bioactive Compounds : It is used in the synthesis of bioactive compounds, such as serotonin agonists and neurological radiopharmaceuticals (Mishani et al., 1996).

  • Carbonic Anhydrase Inhibitors : Some derivatives have been synthesized to evaluate their potential as carbonic anhydrase inhibitors, showing promise in further studies (Tuğrak et al., 2019).

  • Radiopharmaceuticals : The compound has been used in the development of radiopharmaceuticals, such as [11C]1-isopropyl-4-phenylpiperazine for imaging applications (Meij et al., 2003).

  • Adrenal Imaging Agents : Derivatives of this compound have been explored as potential adrenal imaging agents (Hanson, 1983).

  • Acaricidal Activity : Certain phenylpiperazine derivatives synthesized from this compound have been assessed for their acaricidal activity (Suzuki et al., 2021).

  • Antimicrobial Activity : Novel derivatives have been synthesized and shown to possess significant antibacterial and antifungal activity (Mandala et al., 2013).

  • Synthesis of Arylpiperazines : It is involved in the synthesis of arylpiperazines, which have applications in various therapeutic fields (Maia et al., 2012).

Future Directions

The future directions of 4-Phenylpiperazin-1-amine research could involve the development of novel dopamine D3 receptor ligands and the exploration of its potential as a lead compound for the development of Alzheimer’s disease drugs .

properties

IUPAC Name

4-phenylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAURIJZNKHAJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509256
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14340-32-0
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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